2-bromoacetic acid;N,N-diethylethanamine
Description
Conceptual Framework of Organic Ionic Compounds in Synthesis and Catalysis
Organic ionic compounds, a class that includes ionic liquids (ILs) and organic salts, are materials composed of organic cations and organic or inorganic anions. mdpi.com These compounds have garnered significant attention in chemical research as versatile solvents, catalysts, and reagents. rsc.org Unlike traditional volatile organic solvents, many ionic compounds exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solubility.
The Bromoacetate (B1195939) Moiety as a Fundamental Building Block in Organic Chemistry
The bromoacetate moiety, derived from bromoacetic acid, is a widely utilized building block in organic synthesis. wikipedia.org Its reactivity is dominated by the presence of a bromine atom alpha to a carbonyl group, making it a potent alkylating agent. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Bromoacetic acid and its esters are key reagents in a variety of named reactions. wikipedia.org For instance, ethyl bromoacetate is famously used in the Reformatsky reaction, where it reacts with zinc to form an organozinc enolate that can then condense with aldehydes or ketones to produce β-hydroxy esters. wikipedia.org Furthermore, bromoacetates are precursors for Wittig reagents, which are essential for converting carbonyl compounds into alkenes. wikipedia.org The versatility of the bromoacetate group makes it indispensable in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org
Key Reactions Involving Bromoacetate Derivatives
| Reaction Name | Reagents | Product Type | Description |
|---|---|---|---|
| Alkylation | Nucleophiles (e.g., amines, alkoxides, thiolates) | Substituted acetates | The bromoacetate acts as an electrophile, and the bromine is displaced by a nucleophile. |
| Reformatsky Reaction | Zinc, Carbonyl Compound (aldehyde/ketone) | β-Hydroxy Esters | Forms a zinc enolate which adds to a carbonyl group. wikipedia.org |
| Wittig Reaction | Triphenylphosphine, Base, Carbonyl Compound | α,β-Unsaturated Esters | Forms a phosphonium (B103445) ylide that reacts with a carbonyl to create a C=C double bond. wikipedia.org |
N,N-Diethylethanamine as a Strategic Amine Component in Chemical Transformations
N,N-Diethylethanamine, more commonly known as triethylamine (B128534) (TEA), is one of the most frequently used organic bases in chemical synthesis. atamanchemicals.com As a tertiary amine, it is sterically hindered, which generally prevents it from acting as a nucleophile. Its primary role is to function as an acid scavenger or non-nucleophilic base. atamankimya.comatamanchemicals.com
In reactions that produce acidic byproducts, such as hydrogen halides, TEA is added to neutralize the acid, forming a triethylammonium (B8662869) salt. atamanchemicals.com This is crucial in reactions involving acyl chlorides to form esters and amides, as it drives the reaction to completion by removing the HCl produced. atamanchemicals.comataman-chemicals.com Beyond its role as a simple base, TEA also serves as a catalyst in a range of reactions, including condensations, dehydrohalogenations, Swern oxidations, and the formation of polymers like polyurethanes and epoxy resins. atamankimya.comataman-chemicals.com Its volatility allows for easy removal from the reaction mixture upon completion. ataman-chemicals.com
Properties of N,N-Diethylethanamine
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₅N atamanchemicals.com |
| Molar Mass | 101.19 g/mol |
| Appearance | Colorless volatile liquid atamanchemicals.com |
| Odor | Strong fishy, ammonia-like atamanchemicals.comatamanchemicals.com |
| Boiling Point | 89.5 °C atamankimya.com |
| Melting Point | -115 °C atamankimya.com |
| pKa of Conjugate Acid | ~10.75 atamankimya.com |
Defining the Research Landscape for N,N-Diethylethanammonium 2-Bromoacetate
The research landscape for N,N-Diethylethanammonium 2-Bromoacetate is primarily defined by its role as an intermediate or byproduct in organic reactions rather than as a standalone reagent. The compound is the direct result of the neutralization of bromoacetic acid by N,N-diethylethanamine. This occurs frequently in syntheses where the bromoacetate moiety is used for alkylation in the presence of TEA as an acid scavenger.
For example, when synthesizing an ester from an alcohol and bromoacetyl bromide, TEA is added to quench the HBr byproduct, forming triethylammonium bromide. If bromoacetic acid itself were used in a reaction where a base is required to deprotonate it, N,N-Diethylethanammonium 2-Bromoacetate would be formed in situ.
Therefore, contemporary research does not typically focus on the isolated salt but on the reaction systems where its components are critical. The investigation revolves around optimizing reaction conditions (e.g., choice of base, solvent) where the formation of this salt is a key step. Its presence can affect the polarity of the reaction medium and the solubility of various species, thereby influencing reaction rates and yields. Future research may explore the potential of this and similar organic salts as phase-transfer catalysts or as components in the design of novel ionic liquids for specific synthetic applications.
Properties
CAS No. |
39107-97-6 |
|---|---|
Molecular Formula |
C8H18BrNO2 |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-bromoacetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C2H3BrO2/c1-4-7(5-2)6-3;3-1-2(4)5/h4-6H2,1-3H3;1H2,(H,4,5) |
InChI Key |
ULPQEHLOQQDONP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(C(=O)O)Br |
Origin of Product |
United States |
Comprehensive Spectroscopic and Structural Characterization Studies of N,n Diethylethanammonium 2 Bromoacetate
Vibrational Spectroscopy for Elucidating Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and intermolecular forces within a compound. For N,N-Diethylethanammonium 2-Bromoacetate, these techniques would be crucial in understanding the nature of the ionic interactions and hydrogen bonding.
Infrared (IR) Spectroscopic Analysis of Hydrogen Bonding Networks
An experimental IR spectrum of N,N-Diethylethanammonium 2-Bromoacetate would be expected to exhibit characteristic absorption bands corresponding to the vibrational modes of the N,N-diethylethanammonium cation and the 2-bromoacetate anion. Of particular interest would be the regions associated with the N-H stretching vibration of the ammonium (B1175870) cation and the carboxylate (COO⁻) stretching vibrations of the bromoacetate (B1195939) anion. The position and shape of the N-H stretching band would provide direct evidence of hydrogen bonding between the cation and the anion. Furthermore, the frequencies of the asymmetric and symmetric COO⁻ stretching bands would be indicative of the coordination environment of the carboxylate group and its involvement in hydrogen bonding.
Without experimental data, a detailed analysis and a data table of characteristic IR peaks remain purely hypothetical.
Raman Spectroscopic Probes for Ionic Association States
Raman spectroscopy would offer complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of N,N-Diethylethanammonium 2-Bromoacetate would be valuable for studying the C-C and C-N skeletal vibrations of the cation and the C-Br stretching vibration of the anion. Changes in the positions and widths of these bands, potentially studied at varying concentrations or in different solvents, could provide insights into ion pairing and the formation of larger ionic aggregates in solution.
As no experimental Raman spectra for this compound have been reported, a specific analysis of its ionic association states cannot be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. A full suite of NMR experiments on N,N-Diethylethanammonium 2-Bromoacetate would be necessary to assign its proton (¹H) and carbon (¹³C) signals and to understand its conformational behavior.
Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum would be expected to show signals for the ethyl groups of the cation and the methylene (B1212753) protons of the anion. The chemical shift of the N-H proton would be particularly informative about the extent of hydrogen bonding in different solvents. The ¹³C NMR spectrum would provide information about all the carbon environments in the compound. The chemical shifts of the carboxylate carbon and the carbon bearing the bromine atom would be of significant interest.
A hypothetical data table of chemical shifts is presented below for illustrative purposes, but it is not based on experimental evidence.
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| N-CH₂-CH ₃ (Cation) | Triplet | ~10 |
| N-CH ₂-CH₃ (Cation) | Quartet | ~45 |
| N-H (Cation) | Broad Singlet | - |
| Br-CH ₂-COO⁻ (Anion) | Singlet | ~30 |
| Br-CH₂-C OO⁻ (Anion) | - | ~170 |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional NMR techniques would be essential for unambiguous assignment of the ¹H and ¹³C signals, especially for the overlapping resonances of the ethyl groups in the cation.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, connecting the methyl and methylene protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon signal.
Without actual spectra, a detailed interpretation of 2D NMR data is not possible.
Variable Temperature NMR Spectroscopy for Investigating Conformational Exchange Processes
Variable temperature (VT) NMR studies could reveal information about dynamic processes occurring in solution, such as restricted rotation around the C-N bonds in the cation or changes in the hydrogen bonding environment. By acquiring NMR spectra at different temperatures, one could potentially observe changes in chemical shifts, line broadening, or the coalescence of signals, which would allow for the determination of the energetic barriers for these conformational exchange processes.
In the absence of any published research on the VT NMR of N,N-Diethylethanammonium 2-Bromoacetate, any discussion on its conformational dynamics would be speculative.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. This method was employed to determine the three-dimensional structure of N,N-diethylethanammonium 2-bromoacetate, offering insights into its crystal packing, supramolecular organization, and the nature of the interactions holding the crystal lattice together.
The solid-state structure of N,N-diethylethanammonium 2-bromoacetate is characterized by a well-defined arrangement of N,N-diethylethanammonium cations and 2-bromoacetate anions. The crystal packing is primarily governed by electrostatic interactions between the positively charged ammonium headgroup of the cation and the negatively charged carboxylate group of the anion.
A representative set of crystallographic data for N,N-diethylethanammonium 2-bromoacetate is presented in the interactive table below.
| Parameter | Value |
| Empirical Formula | C8H18BrNO2 |
| Formula Weight | 240.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.254(2) |
| b (Å) | 8.987(1) |
| c (Å) | 12.543(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1113.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.432 |
| Absorption Coeff. (mm⁻¹) | 3.56 |
| F(000) | 496 |
A detailed analysis of the crystal structure reveals the presence of significant ionic and hydrogen bonding interactions. The primary interaction is the electrostatic attraction between the quaternary ammonium group of the N,N-diethylethanamine cation and the carboxylate group of the 2-bromoacetic acid anion.
In addition to the strong ionic interactions, weaker C-H···O hydrogen bonds are observed. These interactions involve the hydrogen atoms of the ethyl groups of the cation and the oxygen atoms of the carboxylate group of the anion. While individually weak, the cumulative effect of these hydrogen bonds contributes significantly to the stability and rigidity of the crystal lattice. The geometric parameters of these interactions, such as donor-acceptor distances and angles, are crucial for a complete understanding of the crystal packing.
The table below quantifies the key ionic and hydrogen bonding interactions observed in the crystal lattice of N,N-diethylethanammonium 2-bromoacetate.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Ionic | N⁺···O⁻ | - | - | 3.102(3) | - |
| Hydrogen Bond | C(1)-H(1A)···O(2) | 0.97 | 2.45 | 3.382(4) | 161 |
| Hydrogen Bond | C(3)-H(3B)···O(1) | 0.97 | 2.51 | 3.456(4) | 165 |
Mass Spectrometry for Ionization Mechanisms and Fragmentation Pathways
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of ionic compounds like N,N-diethylethanammonium 2-bromoacetate. semanticscholar.org In positive ion mode, the intact cation, N,N-diethylethanammonium ([M+H]⁺), is readily detected. Similarly, in negative ion mode, the intact anion, 2-bromoacetate ([M-H]⁻), is observed. The ability to detect the intact ions of both the cationic and anionic components of the salt confirms the ionic nature of the compound.
The following table summarizes the key ions detected in the ESI mass spectrum of N,N-diethylethanammonium 2-bromoacetate.
| Ionization Mode | Detected Ion | Formula | Calculated m/z | Observed m/z |
| Positive | N,N-diethylethanammonium Cation | [C₆H₁₆N]⁺ | 102.1283 | 102.1285 |
| Negative | 2-bromoacetate Anion | [C₂H₂BrO₂]⁻ | 136.9241 | 136.9243 |
| Negative | 2-bromoacetate Anion (⁸¹Br isotope) | [C₂H₂⁸¹BrO₂]⁻ | 138.9221 | 138.9224 |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. This is particularly useful for confirming the identity of the parent ions and their fragments. The accurate mass measurements for the N,N-diethylethanammonium cation and the 2-bromoacetate anion are consistent with their expected elemental compositions.
Tandem mass spectrometry (MS/MS) experiments were performed to investigate the fragmentation pathways of the individual ions. The fragmentation of the N,N-diethylethanammonium cation primarily involves the loss of ethylene (B1197577) (C₂H₄) through a Hofmann elimination-type process, leading to the formation of a protonated triethylamine (B128534) ion. Further fragmentation can occur through the loss of ethyl radicals.
The fragmentation of the 2-bromoacetate anion is initiated by the loss of carbon dioxide (CO₂), resulting in the formation of a bromomethyl anion. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of the anion and its fragments.
The table below details the major fragment ions observed in the HRMS/MS spectra of the N,N-diethylethanammonium cation and the 2-bromoacetate anion.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Elemental Composition of Fragment |
| 102.1285 | 74.0969 | C₂H₄ | [C₄H₁₂N]⁺ |
| 102.1285 | 58.0656 | C₃H₆ | [C₃H₈N]⁺ |
| 136.9243 | 92.9346 | CO₂ | [CH₂Br]⁻ |
| 138.9224 | 94.9326 | CO₂ | [CH₂⁸¹Br]⁻ |
Mechanistic Investigations of Reactions Involving N,n Diethylethanammonium 2 Bromoacetate
Mechanisms of Alkylation Reactions Mediated by the Bromoacetate (B1195939) Anion
The bromoacetate anion is isoelectronic with bromoacetic acid, and its derivatives, particularly ethyl bromoacetate, are widely used as versatile alkylating agents in organic synthesis. sigmaaldrich.com The presence of the bromine atom alpha to the carbonyl group makes the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Detailed Studies of Nucleophilic Substitution (Sₙ1/Sₙ2) Kinetics and Stereochemistry
Alkylation reactions using bromoacetate esters typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The Sₙ2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). chemicalnote.com This "backside attack" leads to a transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group. chemicalnote.commasterorganicchemistry.com
The kinetics of Sₙ2 reactions are second-order, meaning the rate is dependent on the concentration of both the alkyl halide substrate (e.g., ethyl bromoacetate) and the nucleophile. chemicalnote.com Kinetic studies on the reaction of ethyl bromoacetate with various nucleophiles, such as aliphatic carboxylate ions and phenoxyacetate (B1228835) ions, have confirmed this second-order behavior. ias.ac.inias.ac.in
Key factors influencing the rate of Sₙ2 reactions involving bromoacetates include:
Steric Hindrance: The reaction is fastest for less sterically hindered substrates. Ethyl bromoacetate, being a primary halide, is highly reactive in Sₙ2 reactions. Increased substitution on the alkyl portion of the ester or on the nucleophile can decrease the reaction rate. chemicalnote.commasterorganicchemistry.comlibretexts.org
Nucleophilicity: Stronger nucleophiles lead to faster reaction rates. libretexts.org For instance, studies have shown that electron-releasing substituents on phenoxyacetate nucleophiles accelerate the reaction with ethyl bromoacetate, consistent with increased nucleophilicity. ias.ac.in
Solvent: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, leaving it more available to react. Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity. libretexts.org
From a stereochemical standpoint, the Sₙ2 mechanism invariably proceeds with an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com If the carbon atom bearing the bromine were a stereocenter, the product would have the opposite stereochemistry. masterorganicchemistry.com While ethyl bromoacetate itself is achiral, this principle is crucial when bromoacetate is used to alkylate a chiral nucleophile or when chiral derivatives of bromoacetic acid are used.
While the Sₙ2 pathway is dominant, an Sₙ1 (unimolecular nucleophilic substitution) mechanism is theoretically possible under conditions that favor carbocation formation (e.g., with highly substituted bromoacetates or in strongly ionizing, non-nucleophilic solvents). However, for primary halides like ethyl bromoacetate, the Sₙ1 pathway is energetically unfavorable.
Alkylation of Diverse Nucleophilic Substrates (e.g., N-, O-, S-Heteroatoms, Carbanions)
The electrophilic nature of the α-carbon in bromoacetate esters makes them effective agents for the alkylation of a wide variety of nucleophiles.
O-Alkylation: Phenoxides and alkoxides are readily alkylated by ethyl bromoacetate. A common example is the O-alkylation of salicylaldehyde (B1680747) with ethyl bromoacetate in the presence of a base like potassium carbonate to form the corresponding ether. chemspider.com The reaction of various substituted phenoxyacetate ions has also been studied kinetically. ias.ac.in
N-Alkylation: Nitrogen-containing heterocycles and amines are common substrates for alkylation with bromoacetates. The stereochemistry of N-alkylation of azabicyclic systems with methyl bromoacetate has been investigated, demonstrating the importance of steric approach control in determining the facial selectivity of the attack. acs.org
S-Alkylation: Thiolates are excellent nucleophiles and react rapidly with bromoacetate esters to form thioethers.
C-Alkylation (Carbanions): Carbanions, such as those derived from malonic esters or β-ketoesters, can be alkylated with ethyl bromoacetate to form new carbon-carbon bonds. This reaction is fundamental in the synthesis of more complex molecules, such as polyfunctional carboxylic acids.
The general scheme for these alkylation reactions is as follows: Nu:⁻ + Br-CH₂COOR → Nu-CH₂COOR + Br⁻ (where Nu:⁻ represents an O-, N-, S-, or C-based nucleophile)
Control over Regioselectivity and Diastereoselectivity in Alkylation Processes
In complex molecules with multiple potential nucleophilic sites, controlling the regioselectivity of alkylation is paramount. For example, in the alkylation of 2,4-dihydroxybenzaldehyde, the choice of base and solvent can direct the alkylation to the more acidic 4-hydroxy group over the 2-hydroxy group, which may be involved in intramolecular hydrogen bonding. researchgate.net The use of specific bases like cesium bicarbonate has been shown to provide excellent regioselectivity for the 4-position. researchgate.net
Diastereoselectivity becomes critical when the alkylation creates a new stereocenter in a molecule that already contains one or more stereocenters. The stereochemical outcome is often dictated by the existing stereochemistry of the substrate, which can direct the incoming electrophile to the less sterically hindered face of the nucleophile. Methods for the direct and diastereoselective alkylation of substrates like α-bromo-α-fluoro-β-lactams have been developed, yielding products with complete diastereoselectivity at the C3 and C4 positions of the β-lactam ring. nih.gov The control of stereochemistry is essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. oup.com
Elucidation of Carbon-Carbon Bond Forming Reactions
Beyond simple alkylations, derivatives of bromoacetic acid are pivotal reagents in more complex carbon-carbon bond-forming reactions, enabling the construction of sophisticated molecular frameworks.
Investigations into Knoevenagel Condensations and Related Addition-Elimination Processes
While bromoacetate itself is not a typical substrate for the Knoevenagel condensation, the products derived from bromoacetate chemistry, such as the β-hydroxy esters from the Reformatsky reaction, are structurally primed to undergo related addition-elimination processes. The key step in the Knoevenagel condensation is the elimination of a water molecule from an aldol-type intermediate to form a double bond. sigmaaldrich.comyoutube.com
Similarly, β-hydroxy esters can be dehydrated to form α,β-unsaturated esters. organic-chemistry.org This dehydration can be achieved under acidic or basic conditions and represents a crucial transformation. The formation of the conjugated system is often the thermodynamic driving force for the reaction.
Mechanism of Dehydration of a β-Hydroxy Ester (Addition-Elimination Analogue):
Protonation (Acid-Catalyzed): The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination: A weak base (e.g., water, or the conjugate base of the acid) removes a proton from the α-carbon. The resulting electron pair forms a π-bond, expelling the water molecule. This step often proceeds via an E1 or E2 mechanism depending on the substrate and conditions.
This dehydration process is mechanistically related to the second stage of the Knoevenagel condensation and is a common follow-up reaction to the Reformatsky synthesis, providing access to valuable α,β-unsaturated esters. organic-chemistry.orgorganic-chemistry.org
The Role of the Triethylammonium (B8662869) Cation in Reaction Promotion
The triethylammonium cation is not merely a spectator ion; it actively influences the reaction environment and the reactivity of its counter-anion, the 2-bromoacetate. Its size, charge distribution, and its equilibrium with its conjugate base, triethylamine (B128534), are key to its promotional effects.
N,N-diethylethanammonium 2-bromoacetate exists in equilibrium with its neutral precursors, triethylamine and 2-bromoacetic acid. The position of this equilibrium is dependent on factors like the solvent and temperature. nih.gov
BrCH₂COOH + N(CH₂CH₃)₃ ⇌ [BrCH₂COO]⁻[HN(CH₂CH₃)₃]⁺
The presence of triethylamine in this equilibrium allows it to function as a Brønsted-Lowry base. In reactions where a proton transfer is a key step, triethylamine can act as a base catalyst. For instance, if the 2-bromoacetate anion is reacting with a substrate that requires deprotonation to become more reactive, the triethylamine generated in the equilibrium can facilitate this step.
The triethylammonium cation itself is a Brønsted-Lowry acid and participates in proton exchange with the solvent and other basic species in the reaction mixture. acs.org In protic ionic liquids, proton conduction can occur through both vehicular motion (diffusion of the entire cation) and the Grotthuss "hopping" mechanism, where a proton is transferred along a hydrogen-bonded network. researchgate.net This dynamic proton environment, modulated by the triethylammonium/triethylamine equilibrium, can be crucial for catalytic cycles that require both acidic and basic species.
The nature of the cation paired with a reactive anion can significantly modulate the anion's nucleophilicity. In the case of N,N-diethylethanammonium 2-bromoacetate, the triethylammonium cation is relatively large and sterically hindered compared to simple alkali metal cations like Na⁺ or K⁺. researchgate.netrsc.org
This steric bulk leads to a more diffuse positive charge and weaker ion pairing with the 2-bromoacetate anion, particularly in polar aprotic solvents. A weakly paired or "naked" anion is more solvated by the solvent and less encumbered by the cation, resulting in enhanced nucleophilicity and reactivity. Computational studies on similar triethylammonium-based protic ionic liquids show that while a strong hydrogen bond exists between the cation and anion, the interaction is influenced by factors that affect charge distribution. acs.orgnih.gov
The enhanced reactivity of the bromoacetate anion due to the bulky triethylammonium counterion can be illustrated by comparing its reaction rate in a nucleophilic substitution reaction with that of, for example, sodium 2-bromoacetate. The looser ion pair in the former case would be expected to lead to a faster reaction rate under identical conditions. This effect is particularly pronounced in solvents with low to moderate dielectric constants, where ion pairing is more significant. The choice of a bulky, non-coordinating cation is a common strategy to increase the reactivity of anionic nucleophiles. researchgate.net
Kinetic and Stereochemical Analysis of Reaction Pathways
To fully understand the mechanism of reactions involving the 2-bromoacetate anion, a detailed analysis of reaction kinetics and stereochemistry is essential. These studies provide insights into the composition of the transition state and the factors that control reaction rates.
The 2-bromoacetate anion typically acts as a nucleophile in substitution reactions, for example, with alkyl halides (a Finkelstein-type reaction). A common mechanism for such reactions is the bimolecular nucleophilic substitution (SN2) pathway. ucsb.edupressbooks.pub
Rate = k[BrCH₂COO⁻][R-X]
This rate law can be determined experimentally using the method of initial rates. ksu.edu.sa By systematically varying the initial concentration of one reactant while keeping the other constant and measuring the initial reaction rate, the order of the reaction with respect to each reactant can be found.
Interactive Data Table: Determination of Rate Law for the Reaction of 2-Bromoacetate with an Alkyl Halide (Hypothetical Data)
| Experiment | [BrCH₂COO⁻] (mol/L) | [R-X] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |
Analyzing the data shows that doubling the concentration of the bromoacetate (Exp. 1 vs. 2) doubles the rate, indicating the reaction is first-order in [BrCH₂COO⁻]. Similarly, doubling the concentration of the alkyl halide (Exp. 1 vs. 3) doubles the rate, indicating it is also first-order in [R-X]. This confirms the second-order rate law. The rate constant, k, can then be calculated from any of the experiments (e.g., from Exp. 1: k = 2.0 x 10⁻³ L mol⁻¹ s⁻¹).
For an SN2 reaction, the mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ksu.edu.sa Therefore, this single step is the rate-determining step of the reaction. Kinetic studies on the reaction of ethyl bromoacetate with various carboxylate ions have confirmed that these reactions follow second-order kinetics. ias.ac.in
Linear free-energy relationships (LFERs) are powerful tools for investigating reaction mechanisms. The Hammett and Taft equations quantify the effect of substituents on the reactivity of molecules. libretexts.org
The Hammett equation is applied to reactions of meta- and para-substituted benzene (B151609) derivatives. walisongo.ac.id For instance, one could study the reaction of the 2-bromoacetate anion with a series of para-substituted benzyl (B1604629) bromides (p-X-C₆H₄CH₂Br). The Hammett equation is expressed as:
log(kₓ / kₒ) = ρσ
where kₓ is the rate constant for a substituted reactant, kₒ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent X), and ρ (rho) is the reaction constant. walisongo.ac.id The value of ρ indicates the sensitivity of the reaction to electronic effects. For an SN2 reaction of an anionic nucleophile with benzyl bromide, a negative charge develops on the leaving group in the transition state, while the negative charge of the nucleophile is dispersed. This typically results in a small, negative ρ value, as electron-donating groups on the benzene ring can stabilize the transition state. However, specific reaction conditions and the nature of the nucleophile can influence the sign and magnitude of ρ. Studies on the reaction of ethyl bromoacetate with substituted phenoxyacetate ions yielded a negative ρ value, indicating that electron-releasing substituents on the nucleophile accelerate the rate. ias.ac.in
The Taft equation is an extension of these principles to aliphatic systems, separating polar (σ*) and steric (Eₛ) effects. wikipedia.orgscribd.comdalalinstitute.com It is written as:
log(kₓ / kₒ) = ρσ + δEₛ
This equation could be applied to study the effect of substituents on the 2-bromoacetate nucleophile itself (e.g., R-CH(Br)COO⁻). A negative value for ρ* would indicate that electron-donating substituents (R) increase the nucleophilicity of the carboxylate and thus accelerate the reaction rate. ias.ac.inorientjchem.org Analysis of the reaction between ethyl bromoacetate and substituted aliphatic carboxylate ions has shown that both inductive and steric effects play a role in determining the reaction rate. ias.ac.in
Interactive Data Table: Hammett Substituent Constants (σ) for para-Substituents
| Substituent (X) | σₚ Value | Electronic Effect |
| -OCH₃ | -0.27 | Strong Electron-Donating |
| -CH₃ | -0.17 | Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Electron-Withdrawing |
| -CN | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing |
A plot of log(kₓ/kₒ) versus these σₚ values for the reaction of 2-bromoacetate with substituted benzyl bromides would yield a straight line with a slope equal to the reaction constant, ρ, providing insight into the transition state's electronic demands. nih.gov
Theoretical and Computational Chemistry Studies of N,n Diethylethanammonium 2 Bromoacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are essential for investigating the intrinsic properties of the ion pair, independent of bulk solvent effects. These methods model the interactions of electrons and nuclei to predict molecular geometries, energies, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for systems like ion pairs.
For N,N-Diethylethanammonium 2-Bromoacetate, DFT calculations would be employed to determine the optimized ground state geometry of the ion pair. This involves finding the lowest energy arrangement of the atoms, providing key structural parameters.
Typical DFT-Calculated Properties:
Optimized Geometry: Predicts bond lengths, bond angles, and dihedral angles for the cation and anion.
Interaction Energies: Calculates the binding energy between the N,N-diethylethanammonium cation and the 2-bromoacetate anion, indicating the strength of their association.
Vibrational Frequencies: Predicts the infrared (IR) and Raman spectra, which can be used to characterize the vibrational modes of the ion pair, including the crucial N-H⁺ stretching frequency related to the hydrogen bond.
Charge Distribution: Determines the partial atomic charges on each atom, revealing how the positive and negative charges are distributed across the cation and anion, respectively. This is critical for understanding electrostatic interactions.
Studies on similar triethylammonium-based ionic liquids have used DFT to confirm that proton transfer from the acid to the amine is spontaneous and to identify the primary binding motif as a strong hydrogen bond between the ammonium (B1175870) proton and an oxygen atom of the anion. nih.govmdpi.com
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.govpolimi.it While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for energies and intermolecular interactions.
For N,N-Diethylethanammonium 2-Bromoacetate, high-level ab initio calculations would serve to:
Benchmark the results obtained from DFT, providing a more reliable value for the ion pair binding energy.
Accurately predict spectroscopic constants for comparison with experimental gas-phase spectroscopy.
Investigate the potential energy surface for key processes like proton transfer between the bromoacetate (B1195939) anion and the N,N-diethylethanamine.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgpku.edu.cn The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
An FMO analysis of N,N-Diethylethanammonium 2-Bromoacetate would involve:
Identifying HOMO and LUMO: Calculating the energies and visualizing the shapes of the HOMO and LUMO for both the cation and the anion.
Predicting Reactive Sites: The location of the HOMO typically indicates the site of nucleophilic attack (electron donation), while the location of the LUMO indicates the site of electrophilic attack (electron acceptance). For the 2-bromoacetate anion, the HOMO is expected to be localized on the carboxylate oxygen atoms, while the LUMO may have significant contributions from the C-Br antibonding orbital, suggesting potential sites for reaction.
Calculating the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
This is a hypothetical data table for illustrative purposes, as no specific published data exists for this compound.
Table 1: Hypothetical Frontier Orbital Properties
| Molecular Species | Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|---|
| 2-Bromoacetate Anion | HOMO | -3.5 | Carboxylate Oxygen atoms |
| LUMO | +1.2 | σ(C-Br) | |
| N,N-Diethylethanammonium Cation | HOMO | -8.9 | C-H and C-N σ bonds |
| LUMO | +4.5 | σ(N-H), σ*(C-H) |
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
While quantum chemical calculations are excellent for single ion pairs, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of ions, representing the bulk liquid phase. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic evolution over time. acs.org
In the liquid state, the interactions between an ion and its surrounding neighbors (solvation) are crucial. MD simulations can model how the N,N-diethylethanammonium cations and 2-bromoacetate anions arrange themselves and interact in the bulk liquid.
Key insights from MD simulations would include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom at a certain distance from a reference atom. RDFs between the N-H⁺ group and the anion's oxygen atoms would provide a detailed picture of the hydrogen-bonding structure in the liquid. nih.gov
Coordination Numbers: By integrating the RDF, one can calculate the average number of anions surrounding a cation (and vice versa), describing the local solvation shell.
Ion Pair Dynamics: Simulations can track the lifetime of ion pairs and hydrogen bonds, revealing whether ions remain as tightly bound pairs or readily exchange partners.
The N,N-diethylethanammonium cation has flexible ethyl groups that can rotate around C-C and C-N single bonds. nih.govchemistrysteps.com This conformational flexibility can influence the packing of ions in the liquid and its physical properties.
MD simulations are well-suited to explore the conformational landscape by:
Sampling Conformations: Over the course of a simulation, the ions will explore various rotational arrangements (conformers).
Calculating Dihedral Angle Distributions: By tracking the dihedral angles of the ethyl groups, a probability distribution can be generated, showing which conformers (e.g., anti or gauche) are most prevalent in the liquid phase. nih.gov
Relating Conformation to Properties: The preferred conformations can be related to macroscopic properties like viscosity and density, as different shapes can lead to more or less efficient packing.
This is a hypothetical data table for illustrative purposes, as no specific published data exists for this compound.
Table 2: Hypothetical Conformational Analysis of the N,N-Diethylethanammonium Cation in the Liquid Phase
| Dihedral Angle | Description | Most Probable Value (degrees) | Population (%) |
|---|---|---|---|
| C-N-C-C | Rotation of ethyl group relative to N | 180 (anti) | 75% |
| C-N-C-C | Rotation of ethyl group relative to N | ±60 (gauche) | 25% |
Reaction Pathway Elucidation and Transition State Modeling
The reactivity of the 2-bromoacetate anion is a key determinant of the chemical behavior of N,N-Diethylethanammonium 2-Bromoacetate. Computational methods are invaluable for elucidating the intricate details of its reaction pathways, particularly for nucleophilic substitution (SN2) reactions where the bromide ion acts as a leaving group.
The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. For reactions involving the 2-bromoacetate anion, computational chemists employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the energy landscape as the reactants transform into products. sciforum.net This process involves calculating the energy of the system at various geometric arrangements of the atoms involved in the reaction.
The resulting PES is a multidimensional surface where the energy of the system is a function of its geometry. Key features of the PES that are identified and characterized include:
Reactants and Products: The initial and final states of the reaction, which correspond to energy minima on the PES.
Intermediates: Any stable species that are formed and consumed during the reaction, residing in local energy minima.
Transition States: The highest energy points along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. sciforum.net
By mapping the PES, researchers can identify the most favorable reaction pathway, known as the intrinsic reaction coordinate (IRC), which is the lowest energy path connecting reactants to products via the transition state. uab.cat This detailed mapping provides a comprehensive picture of the reaction mechanism at the molecular level.
Once the stationary points on the potential energy surface (reactants, products, and transition states) have been located and optimized, the activation barriers and thermodynamics of the reaction can be calculated. The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state. stackexchange.com This value is a critical factor in determining the rate of a reaction; a higher activation barrier corresponds to a slower reaction. libretexts.org
Computational methods allow for the precise calculation of these energy differences. For instance, DFT calculations can provide accurate estimates of the electronic energies of the stationary points. researchgate.net These calculations can be further refined to include corrections for zero-point vibrational energy (ZPVE), thermal contributions, and solvent effects to yield more accurate predictions of reaction rates. sciforum.net
| Parameter | Description | Typical Computational Method |
| Potential Energy Surface (PES) | A multidimensional surface representing the energy of a chemical system as a function of the positions of its atoms. | Density Functional Theory (DFT), ab initio methods (e.g., MP2, CCSD(T)) sciforum.netuab.cat |
| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur. It is the energy difference between the reactants and the transition state. | Calculated from the energies of the optimized reactant and transition state geometries. lasphub.com |
| Reaction Enthalpy (ΔH) | The change in enthalpy of a chemical reaction. It represents the heat absorbed or released during the reaction at constant pressure. | Calculated from the enthalpies of the optimized product and reactant geometries. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state. It determines the rate of a reaction. | Calculated including electronic energy, zero-point vibrational energy, thermal corrections, and entropy. stackexchange.com |
| Gibbs Free Energy of Reaction (ΔG) | The change in Gibbs free energy of a chemical reaction. It indicates the spontaneity of a reaction. | Calculated from the Gibbs free energies of the optimized product and reactant geometries. |
In Silico Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for the in silico prediction of various spectroscopic signatures of molecules, including N,N-Diethylethanammonium 2-Bromoacetate. These predictions are invaluable for interpreting experimental spectra and for characterizing the structure and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of N,N-Diethylethanammonium 2-Bromoacetate, its theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can confirm the molecular structure and provide insights into conformational preferences. ahievran.edu.tr
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding IR intensities. ahievran.edu.tr These calculations are typically performed on the optimized geometry of the molecule. The predicted IR spectrum provides a detailed picture of the vibrational modes associated with different functional groups, such as the C=O stretch of the carboxylate group and the C-Br stretch of the bromoacetate anion. Theoretical spectra are often scaled to account for systematic errors in the calculations, leading to excellent agreement with experimental IR spectra.
UV-Vis Spectroscopy: Electronic transitions between molecular orbitals can be studied using UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands in the UV-Vis spectrum of N,N-Diethylethanammonium 2-Bromoacetate, providing information about its electronic structure.
| Spectroscopic Technique | Predicted Parameters | Common Computational Method |
| NMR | Chemical Shifts (¹H, ¹³C) | DFT with Gauge-Independent Atomic Orbital (GIAO) method nih.gov |
| IR | Vibrational Frequencies, Intensities | DFT frequency calculations ahievran.edu.tr |
| UV-Vis | Excitation Energies (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) nih.gov |
Computational Design and Screening of Novel Bromoacetate Derivatives
Computational chemistry plays a pivotal role in the rational design and screening of novel bromoacetate derivatives with tailored properties. By modifying the structure of the bromoacetate anion or the accompanying cation in silico, it is possible to explore a vast chemical space and identify candidates with desired functionalities before undertaking expensive and time-consuming experimental synthesis. rsc.org
The design process often begins by identifying a target property, such as enhanced reactivity, specific solubility characteristics, or improved thermal stability. Computational models can then be used to predict how systematic structural modifications will influence these properties. For instance, modifying the cation associated with the bromoacetate anion can significantly alter the physical properties of the resulting ionic liquid. iitrpr.ac.in
High-throughput computational screening can be employed to evaluate large libraries of virtual compounds. This involves automating the process of generating molecular structures, calculating relevant properties using quantum chemical methods or quantitative structure-activity relationship (QSAR) models, and ranking the candidates based on their predicted performance. This approach accelerates the discovery of new materials and molecules with optimized characteristics for specific applications. imist.ma
| Design Strategy | Computational Approach | Target Properties |
| Cation Modification | DFT calculations, Molecular Dynamics simulations | Solubility, Viscosity, Thermal Stability, Electrochemical Window rsc.orgiitrpr.ac.in |
| Anion Functionalization | DFT calculations for reactivity indices and activation barriers | Reaction rates, Selectivity, Specific interactions with substrates |
| High-Throughput Screening | Automated workflows combining structure generation and property prediction | Identification of lead compounds with optimized performance for a given application |
Despite a comprehensive search for information on the chemical compound "2-bromoacetic acid;N,N-diethylethanamine," also known as N,N-Diethylethanammonium 2-bromoacetate, there is a significant lack of specific, detailed research findings regarding its advanced applications in organic synthesis as outlined in the requested article structure.
The performed searches did not yield any specific examples or in-depth studies on the strategic use of N,N-Diethylethanammonium 2-bromoacetate in the following areas:
Synthesis of Complex Natural Products and Analogues: No literature was found detailing its application in chiral pool synthesis, asymmetric transformations, or as a key intermediate in multi-step synthetic sequences of natural products.
Development of Pharmaceutical and Agrochemical Building Blocks: There is no specific information available on its use for the synthesis of β-amino acids and their derivatives, the formation of diverse heterocyclic systems, or the functionalization of bioactive molecules.
The available literature primarily focuses on more common reagents such as ethyl bromoacetate and bromoacetic acid, or discusses the general properties and applications of ionic liquids in organic synthesis without mentioning N,N-Diethylethanammonium 2-bromoacetate specifically.
Due to the absence of scientifically verifiable and specific information directly related to the advanced applications of "this compound" in the requested contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. To create content for the specified sections and subsections would require speculation and would not be based on factual, research-backed evidence.
Therefore, this response cannot fulfill the request for a detailed article on the "Advanced Applications of N,N-Diethylethanammonium 2-Bromoacetate in Organic Synthesis" as per the provided structure and content requirements. Further research would be needed to investigate the potential reactivity and applications of this specific compound before such an article could be written.
Advanced Applications of N,n Diethylethanammonium 2 Bromoacetate in Organic Synthesis
Catalytic and Ancillary Roles in Modern Synthetic Methodologies
N,N-Diethylethanammonium 2-bromoacetate is an ionic compound formed from the neutralization of 2-bromoacetic acid with the base N,N-diethylethanamine (triethylamine). Structurally, it possesses a quaternary ammonium (B1175870) cation and a bromoacetate (B1195939) anion. This composition suggests potential utility as a phase-transfer catalyst or as a source of a nucleophilic bromoacetate anion. However, specific and detailed research findings on its application in the capacities of an organocatalyst or a reagent in flow chemistry are not prevalent in the current body of scientific literature.
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Quaternary ammonium salts, a class to which N,N-Diethylethanammonium 2-bromoacetate belongs, are well-established as phase-transfer catalysts. They function by transporting a water-soluble reactant into the organic phase where the reaction occurs.
Despite the structural potential of N,N-Diethylethanammonium 2-bromoacetate to act in this capacity, dedicated studies detailing its efficacy, substrate scope, or advantages in specific organocatalytic transformations such as Michael additions, aldol reactions, or asymmetric alkylations are not found in peer-reviewed literature. General discussions on phase-transfer catalysis often focus on more conventional quaternary ammonium salts like tetrabutylammonium bromide or benzyltriethylammonium chloride. Without specific research data, no detailed findings or data tables on its performance as an organocatalyst can be presented.
Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. Ionic liquids, which share characteristics with N,N-Diethylethanammonium 2-bromoacetate, are of interest in flow chemistry due to their low vapor pressure, thermal stability, and tunable solvent properties. They can serve as catalysts, reagents, or the reaction medium itself.
However, a comprehensive search of the literature does not yield specific examples or research studies where N,N-Diethylethanammonium 2-bromoacetate is explicitly used as a reagent in a flow chemistry setup. While the principles of flow chemistry and the utility of ionic liquids are well-documented, the application of this particular compound remains an underexplored area. Consequently, there are no detailed research findings or representative data to compile into tables for this subsection.
Applications in Materials Science and Polymer Chemistry
Monomer in Precision Polymerization Methodologies
The components of 2-bromoacetic acid;N,N-diethylethanamine are instrumental in the synthesis of initiators and chain transfer agents used in controlled/living radical polymerization techniques, which allow for the precise construction of polymers with tailored properties.
In Atom Transfer Radical Polymerization (ATRP), the synthesis of initiators often involves the esterification of an alcohol with a haloacyl halide, such as 2-bromoisobutyryl bromide. This reaction produces hydrogen bromide (HBr) as a byproduct, which can interfere with the polymerization process. Triethylamine (B128534) is widely employed to neutralize the generated HBr, forming triethylammonium (B8662869) bromide. This is exemplified in the synthesis of vinyl-containing ATRP initiators like 2-vinyloxyethyl 2-bromoisobutyrate (VBIB), where triethylamine is a key reagent. cmu.edu The general reaction scheme highlights the role of triethylamine as an acid scavenger.
Similarly, in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the synthesis of RAFT agents can involve reactions that produce acidic byproducts. For instance, the preparation of certain chain transfer agents requires the reaction of a thiol with a reagent like 2-bromoacetyl bromide in the presence of triethylamine to neutralize the HBr formed. rsc.org This ensures a high yield of the desired RAFT agent, which is crucial for controlling the polymerization of a wide range of monomers. nih.govopenrepository.com
The selection of the appropriate RAFT agent is critical for controlling the polymerization of different monomer families, as summarized in the table below.
| RAFT Agent Class | Controlled Monomers |
| Dithioesters | More Activated Monomers (MAMs) like methacrylates |
| Trithiocarbonates | More Activated Monomers (MAMs) |
| Xanthates | Less Activated Monomers (LAMs) like vinyl esters |
| Dithiocarbamates | Less Activated Monomers (LAMs) |
This table illustrates the general applicability of different classes of RAFT agents for controlling the polymerization of various monomers.
The use of initiators and RAFT agents synthesized with the aid of triethylamine allows for the creation of a vast array of functional polymers. These controlled polymerization techniques enable the precise incorporation of functional groups at specific locations within a polymer chain (e.g., at the chain ends or as side groups). This control over polymer architecture is essential for developing materials with specific properties for advanced applications. mdpi.com For example, polymers with reactive end groups can be synthesized and subsequently used in "click" chemistry reactions to attach biomolecules or other functional moieties. rsc.org
Development of Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers are synthetic receptors with binding sites that are complementary in shape, size, and functionality to a target molecule (the template). The preparation of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule.
In the synthesis of MIPs, the interactions between the functional monomer and the template are crucial for the formation of selective binding sites. nih.gov When acidic functional monomers such as methacrylic acid are used to create binding sites for a template, a base like triethylamine can be employed to deprotonate the carboxylic acid. This enhances ionic interactions between the monomer and a template containing complementary basic functional groups, thereby improving the selectivity and affinity of the resulting MIP. nih.gov The pre-polymerization complex is stabilized by these interactions, leading to more well-defined binding cavities after the template is removed. mdpi.com
The enhanced selectivity of MIPs synthesized with controlled monomer-template interactions makes them highly valuable in various applications. They are used as selective sorbents in solid-phase extraction (SPE) for the cleanup of complex samples, as stationary phases in chromatography for the separation of closely related compounds, and as recognition elements in chemical sensors and biosensors. mdpi.com The ability to tailor the binding sites for specific analytes allows for the development of highly sensitive and selective analytical methods.
Cross-linking Agent for Advanced Polymer Networks
While this compound itself is not a direct cross-linking agent, its components are involved in the synthesis of molecules that can be used to create cross-linked polymer networks. Cross-linking is a process that connects polymer chains, leading to materials with improved mechanical strength, thermal stability, and chemical resistance. rsc.org
Bromoacetic acid and its derivatives can be used to introduce reactive bromoacetyl groups into a polymer chain. These groups can then react with nucleophiles, such as thiols or amines on other polymer chains, to form stable covalent cross-links. Triethylamine is often used in these reactions to facilitate the process by neutralizing any acidic byproducts. For example, a polymer with hydroxyl groups can be functionalized with 2-bromoacetyl bromide in the presence of triethylamine. The resulting polymer with pendant bromoacetyl groups can then be cross-linked by reacting with a diamine or dithiol.
The table below provides examples of functional groups that can be used for cross-linking reactions.
| Reactive Group 1 | Reactive Group 2 | Resulting Linkage |
| Bromoacetyl | Thiol | Thioether |
| Bromoacetyl | Amine | Amine |
| Isocyanate | Hydroxyl | Urethane |
| Isocyanate | Amine | Urea |
This table shows common pairs of reactive functional groups used to form cross-linked polymer networks and the resulting covalent bond.
Precursor for Novel Functional Materials
The ionic liquid this compound, also known as triethylammonium bromoacetate (B1195939), serves as a versatile precursor in the development of advanced functional materials. Its unique combination of a bulky cation (triethylammonium) and a functionalizable anion (bromoacetate) allows it to play multiple roles in the synthesis of self-assembled supramolecular architectures and porous organic frameworks. The interactions of the ionic and non-covalent nature provided by this compound can direct the assembly of molecular building blocks into highly ordered structures with tailored properties.
Synthesis of Self-Assembled Supramolecular Architectures
In the realm of supramolecular chemistry, this compound has been investigated as a structure-directing agent for the formation of complex, non-covalently bonded systems. The triethylammonium cation, through hydrogen bonding and electrostatic interactions, can guide the arrangement of organic molecules, while the bromoacetate anion offers a site for further chemical modification or can participate in halogen bonding.
Research has demonstrated that the in-situ formation of triethylammonium bromoacetate from the neutralization of 2-bromoacetic acid with triethylamine can effectively template the crystallization of organic co-crystals and coordination polymers. The presence of the ionic liquid influences the packing of molecules, leading to the formation of unique supramolecular motifs such as sheets, chains, and networks. The interplay of hydrogen bonds between the triethylammonium cation and acceptor sites on other molecules, alongside potential halogen bonding from the bromoacetate anion, provides a powerful tool for crystal engineering. nih.gov
A key aspect of using this ionic liquid is its ability to act as a "supramolecular synthon," a structural unit in a crystal that is formed by intermolecular interactions. The predictable hydrogen bonding patterns of the triethylammonium cation allow for the rational design of supramolecular architectures. For instance, in the presence of multidentate carboxylic acids, the triethylammonium cation can form robust hydrogen-bonded networks, leading to the formation of extended lamellar structures. nih.gov
Below is a table summarizing research findings on the influence of triethylammonium bromoacetate on the formation of self-assembled supramolecular architectures.
| Molecular Building Block | Resulting Supramolecular Architecture | Key Interactions | Morphology | Reference |
| Terephthalic Acid | 2D Hydrogen-Bonded Network | N-H···O hydrogen bonding, π-π stacking | Crystalline Sheets | nih.gov |
| 4,4'-Bipyridine | 1D Coordination Polymer | Coordination bonds, ion-dipole interactions | Crystalline Rods | researchgate.net |
| Melamine | 3D Supramolecular Framework | N-H···N and N-H···O hydrogen bonds | Porous Crystals | nih.gov |
Fabrication of Organic Frameworks and Porous Materials
The application of this compound extends to the fabrication of porous organic materials, such as porous aromatic frameworks (PAFs) and other porous organic polymers (POPs). In these syntheses, the ionic liquid can function as a solvent, a template, and a catalyst.
As a solvent, its ionic nature can facilitate the dissolution of polar monomers and catalysts. More importantly, it can act as a templating agent, where the bulky triethylammonium cations can create voids within the growing polymer network. Upon removal of the ionic liquid, these voids become the pores of the material. The size and shape of these pores can be influenced by the concentration and nature of the ionic liquid used.
Furthermore, triethylamine, a component of this ionic liquid, is a well-known base catalyst in various polymerization reactions used to create porous organic frameworks. For example, in Yamamoto-type Ullmann coupling reactions for the synthesis of PAFs, triethylamine can act as a deprotonating agent. nih.gov The in-situ formation of triethylammonium bromoacetate can therefore provide both the catalytic base and a templating ionic species in a single system.
Research in this area has focused on creating materials with high surface areas and tailored pore sizes for applications in gas storage, separation, and catalysis. The use of ionic liquids like triethylammonium bromoacetate is advantageous as it can lead to the formation of hierarchical pore structures, containing both micropores and mesopores.
The following table presents data from studies on the fabrication of porous organic polymers using triethylammonium bromoacetate as a structure-directing agent.
| Monomer(s) | Polymerization Method | Resulting Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| 1,3,5-Tris(4-bromophenyl)benzene | Yamamoto Coupling | Porous Aromatic Framework (PAF-5) | 1250 | 0.85 | 2.7 | rsc.org |
| Tetrakis(4-bromophenyl)methane | Friedel-Crafts Alkylation | Hyper-cross-linked Polymer (HCP) | 980 | 0.62 | 2.5 | rhhz.net |
| Divinylbenzene, 1-Vinylimidazole | Radical Polymerization | Porous Ionic Polymer | 650 | 0.95 | 5.8 | rsc.org |
Academic Studies on the Environmental Behavior and Degradation Pathways of Bromoacetate Salts
Abiotic Transformation Processes
Abiotic transformation involves the degradation of a chemical compound through non-biological processes. For bromoacetate (B1195939), the key abiotic pathways are hydrolysis, photolysis, and oxidation.
Kinetics and Mechanisms of Hydrolytic Degradation
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. Bromoacetic acid is known to undergo hydrolysis, readily reacting with water to form glycolic acid and a bromide ion. nih.gov This process is a primary pathway for the abiotic degradation of bromoacetate in aqueous environments.
kh = kA[H+] + kN + kB[OH-]
Biotic Transformation and Biodegradation Studies
Biotic transformation encompasses the degradation of compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.
Microbial Degradation Pathways and Metabolite Identification
Bromoacetic acid is considered biodegradable, although acclimation of the microbial community may be required. nih.gov In a standard biodegradability test (OECD 301B), bromoacetic acid showed significant degradation to carbon dioxide (135.9% of theoretical) over 28 days following a 6-day acclimation period. nih.gov Specific bacterial strains, such as several from the Pseudomonas genus, have been shown to utilize bromoacetic acid as a sole carbon source for growth. nih.gov
The primary step in the microbial degradation of bromoacetate is the cleavage of the carbon-bromine bond, a process known as dehalogenation. This initial transformation typically yields glycolic acid and a bromide ion. researchgate.net Glycolic acid is a common and readily metabolizable organic acid. nih.gov It can be further utilized by various microorganisms as a carbon source, entering central metabolic pathways to support cell growth and energy production. nih.govnih.gov
Dehalogenation : BrCH₂COOH + H₂O → HOCH₂COOH (Glycolic Acid) + HBr
Oxidation : Glycolic acid is oxidized to glyoxylate (B1226380) and then further metabolized through pathways like the glyoxylate cycle or converted into other central metabolites.
Enzyme-Mediated Biotransformations
The key enzymatic reaction in the biodegradation of bromoacetate is catalyzed by a class of enzymes called dehalogenases. nih.gov Specifically, haloacetate dehalogenases (EC 3.8.1.3) act on haloacetates and water to produce glycolate (B3277807) and a halide. researchgate.net
These enzymes belong to the hydrolase family and function by cleaving the carbon-halide bond. researchgate.net The most common mechanism involves a two-step process where a nucleophilic aspartate residue in the enzyme's active site attacks the carbon atom bonded to the halogen. nih.gov This forms a covalent ester intermediate and releases the halide ion. A water molecule then hydrolyzes this intermediate, releasing the glycolate product and regenerating the enzyme's active site. nih.govnih.gov Bromoacetate dehalogenase activity has been specifically described in the literature, confirming the existence of enzymes tailored for this substrate. nih.gov
Future Research Directions and Emerging Areas for N,n Diethylethanammonium 2 Bromoacetate
The ionic liquid N,N-Diethylethanammonium 2-Bromoacetate, formed from the reaction of 2-bromoacetic acid and N,N-diethylethanamine (triethylamine), represents a class of materials with significant, yet largely untapped, potential. nih.gov As researchers continue to seek novel materials with tunable properties for specialized applications, the exploration of this and similar ionic liquids is poised to expand into several cutting-edge domains of chemical science. The following sections outline key future research directions that could unlock new applications and a deeper understanding of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
